

2-Methyleneglutaronitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyleneglutaronitrile

Cat. No.: B075433

[Get Quote](#)

An In-depth Technical Guide to **2-Methyleneglutaronitrile**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleneglutaronitrile, also known as 2,4-dicyano-1-butene, is an organic compound that serves as a significant intermediate in various chemical syntheses.^{[1][2][3]} It is a dimerization product of acrylonitrile and is primarily utilized as a precursor for the production of di- and triamines, the broad-spectrum biocide 2-bromo-2-(bromomethyl)pentanedinitrile, and various heterocycles like 3-cyanopyridine.^[1] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for professionals in research and development.

Chemical Structure and Identifiers

2-Methyleneglutaronitrile is characterized by a five-carbon chain with two nitrile groups and a terminal double bond.

Identifier	Value
Preferred IUPAC Name	2-Methylidenepentanedinitrile [1]
Other Names	2,4-dicyano-1-butene, 2-Methylenepentanedinitrile, α -Methyleneglutaronitrile [1][2]
CAS Number	1572-52-7 [1][2]
Molecular Formula	C ₆ H ₆ N ₂ [1][2][4]
SMILES	C=C(CCC#N)C#N [1][4]
InChI	InChI=1S/C6H6N2/c1-6(5-8)3-2-4-7/h1-3H2 [1]
InChIKey	NGCJVMZXRCLPRQ-UHFFFAOYSA-N [1]

Physicochemical Properties

The physical and chemical properties of **2-methyleneglutaronitrile** are summarized below.

Property	Value
Molar Mass	106.13 g·mol ⁻¹ [1][4]
Appearance	Clear, colorless liquid [1][3]
Density	0.976 g·cm ⁻³ (at 25 °C) [1][3]
Melting Point	-9.6 °C [3][5]
Boiling Point	254 °C [3][5]
Flash Point	>230 °F (>110 °C) [2][4]
Solubility	Slightly soluble in water; soluble in aromatic hydrocarbons and polar organic solvents; insoluble in aliphatic and alicyclic hydrocarbons. [2][3]
Refractive Index	n _{20/D} 1.456 (lit.) [2][3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-methyleneglutaronitrile**.

Spectroscopy	Key Features
¹ H NMR (600 MHz, CDCl ₃)	δ 6.07 (s, 1H), 5.96 (s, 1H), 2.67-2.62 (m, 4H)[6]
¹³ C NMR (150 MHz, CDCl ₃)	δ 133.4, 119.3, 117.7, 117.3, 30.3, 16.1[6]
Infrared (IR) (film)	2932, 2252 (C≡N), 1653 (C=C), 1457, 1415, 1333, 1252, 1050, 974, 915 cm ⁻¹ [6]

Synthesis

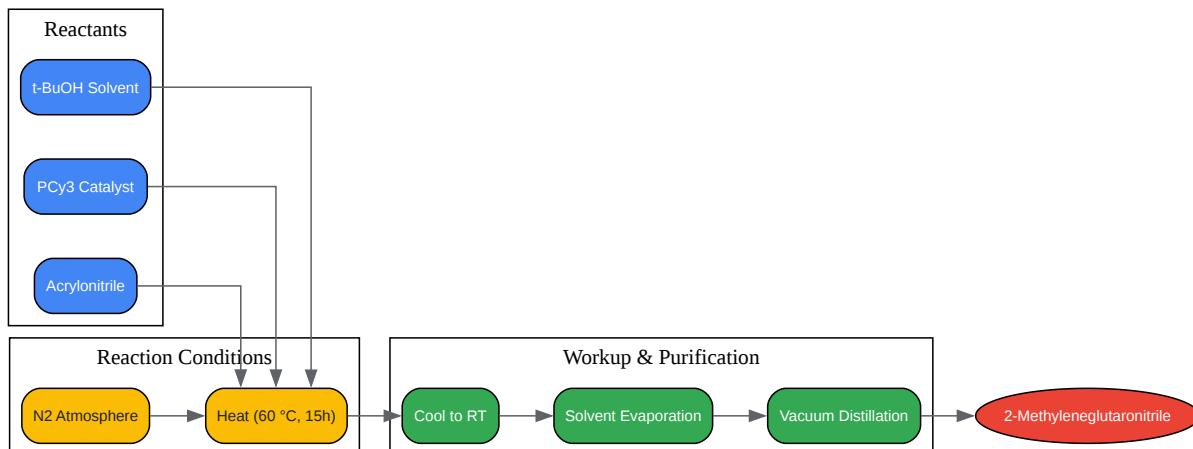
2-Methyleneglutaronitrile is synthesized via the head-to-tail dimerization of acrylonitrile. Several catalytic systems have been developed to improve the efficiency and selectivity of this reaction. A common and effective method involves the use of tricyclohexylphosphine (PCy₃) as a catalyst.

Experimental Protocol: PCy₃-Catalyzed Dimerization of Acrylonitrile

This protocol describes a typical laboratory-scale synthesis of **2-methyleneglutaronitrile**.

Materials:

- Acrylonitrile (AN)
- Tricyclohexylphosphine (PCy₃)
- tert-Butanol (t-BuOH)
- Biphenyl (internal standard for GC analysis)
- Toluene


- Nitrogen gas

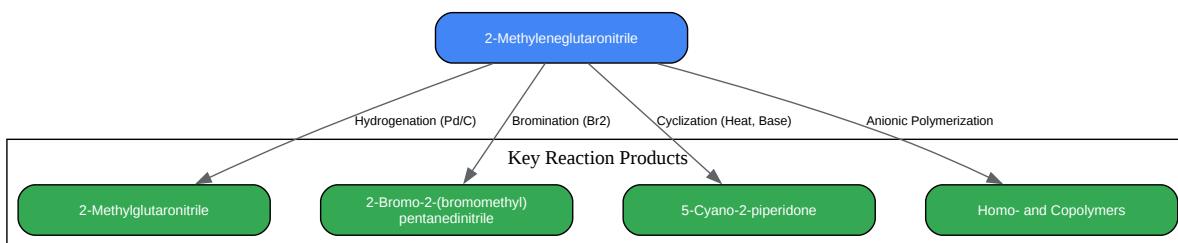
Procedure:

- A Schlenk tube is charged with acrylonitrile (1 mL, 15.2 mmol), tricyclohexylphosphine (22.4 mg, 0.08 mmol, 0.5 mol%), and tert-butanol (2 mL).[\[6\]](#)
- The tube is sealed under a nitrogen atmosphere.[\[6\]](#)
- The reaction mixture is heated at 60 °C for 15 hours.[\[6\]](#)
- After cooling to room temperature, biphenyl (20 mg) is added as an internal standard.[\[6\]](#)
- The mixture is transferred to a volumetric flask and diluted with toluene to a standard volume of 10 mL for Gas Chromatography (GC) analysis to determine the yield.[\[6\]](#)

Purification (Large Scale):

- For a larger scale reaction, the solvent (t-BuOH) is removed by rotary evaporation under reduced pressure.[\[6\]](#)
- The concentrated residue is then purified by vacuum distillation (79-86 °C / 0.6 mmHg) to afford pure **2-methyleneglutaronitrile**.[\[6\]](#)

[Click to download full resolution via product page](#)


Synthesis workflow for **2-methyleneglutaronitrile**.

Reactivity and Chemical Transformations

2-Methyleneglutaronitrile is a versatile intermediate that undergoes several important chemical transformations.

- Hydrogenation: The double bond can be selectively hydrogenated in the presence of a palladium on carbon catalyst to yield 2-methylglutaronitrile quantitatively.^[1] Further hydrogenation of the nitrile groups requires more severe conditions and a Raney-cobalt catalyst to produce 2-methyl-1,5-pentanediamine.^[1]
- Bromination: The primary use of **2-methyleneglutaronitrile** is in the synthesis of the biocide 2-bromo-2-(bromomethyl)pentanedinitrile, which is formed by the addition of bromine across the double bond in a nearly quantitative yield.^[1]

- Cyclization: Heating **2-methyleneglutaronitrile** with an alkaline ion exchanger, pyridine, and water at 150 °C in an autoclave results in the formation of the lactam 5-cyano-2-piperidone. [\[1\]](#)
- Polymerization: Anionic polymerization of **2-methyleneglutaronitrile** can be initiated using sodium cyanide, sodium in liquid ammonia, or butyllithium to form homo- and copolymers, although the resulting polymers often have low yields and poor mechanical properties. [\[1\]](#)

[Click to download full resolution via product page](#)

Key chemical reactions of **2-methyleneglutaronitrile**.

Safety Information

2-Methyleneglutaronitrile is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Classification	Details
GHS Pictogram	GHS07 (Exclamation mark) [1]
GHS Signal Word	Warning [1]
Hazard Statements	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. [1]
Precautionary Statements	P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P312, P322, P330, P363, P501 [1] [2]
Hazard Class	6.1 [2] [5]
Packing Group	III [2] [5]

It is crucial to use personal protective equipment, including gloves, protective clothing, and eye/face protection, and to work in a well-ventilated area when handling this chemical.[\[7\]](#) In case of exposure, immediate medical attention is advised.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyleneglutaronitrile - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. 2-Methyleneglutaronitrile | 1572-52-7 [chemicalbook.com]
- 4. 2-Methyleneglutaronitrile | CAS 1572-52-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 1572-52-7 CAS MSDS (2-Methyleneglutaronitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. dytek.invista.com [dytek.invista.com]

- To cite this document: BenchChem. [2-Methyleneglutaronitrile chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b075433#2-methyleneglutaronitrile-chemical-properties-and-structure\]](https://www.benchchem.com/product/b075433#2-methyleneglutaronitrile-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com